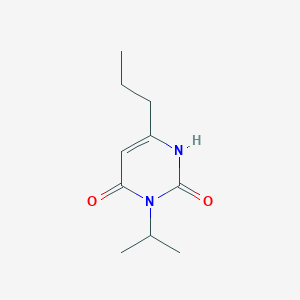

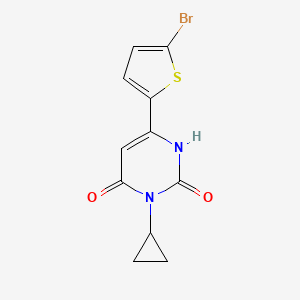

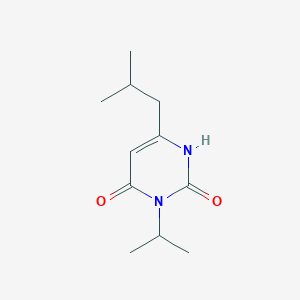

![molecular formula C14H20N2O3 B1484400 Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate CAS No. 2096987-31-2](/img/structure/B1484400.png)

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate

Übersicht

Beschreibung

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate (BHPC) is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. BHPC has been studied extensively for its potential applications in organic chemistry and biochemistry due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often used to create molecules with significant biological activity. The hydroxymethyl group provides a convenient handle for further functionalization, allowing chemists to elaborate the structure into more complex molecules that can serve as drugs or drug candidates .

Biological Activity Modulation

The compound’s structure allows it to interact with biological targets, potentially modulating their activity. For instance, piperidine derivatives have been explored for their pharmacological applications, including their role in modulating receptors or enzymes within the body. This can lead to the development of new treatments for various diseases .

Development of HIV Treatments

Specific piperidine derivatives have been investigated for their potential in treating HIV. The structural features of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate could be optimized to create novel CCR5 antagonists, which are crucial in the fight against HIV-1 as they prevent the virus from entering human cells .

Chemokine Receptor Antagonism

Beyond HIV treatment, the ability of piperidine derivatives to act as chemokine receptor antagonists can be harnessed in the treatment of other diseases that involve the chemokine system, such as inflammatory diseases and cancer. The compound’s structure can be fine-tuned to improve its affinity and selectivity for specific chemokine receptors .

Lead Compound Development

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate can serve as a lead compound in drug discovery programs. Its modifiable structure makes it an excellent starting point for the development of a wide range of therapeutic agents, with the potential for high-throughput screening and optimization .

Antinociceptive Agents

Compounds containing the piperidine moiety have been associated with antinociceptive properties. Research into derivatives of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate could lead to the development of new pain-relief medications, contributing to the field of analgesics .

Wirkmechanismus

Target of Action

The primary target of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is the cholinesterase receptors . These receptors play a crucial role in nerve impulse transmission, and their inhibition can have significant effects on neurological function .

Mode of Action

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate interacts with its targets by binding to the catalytic site of the cholinesterase receptors . This interaction involves key amino acids such as Trp84, Trp279, Phe330, and Phe331 . The binding of the compound to these sites inhibits the function of the receptors, leading to changes in nerve impulse transmission .

Biochemical Pathways

It is known that the inhibition of cholinesterase receptors can affect various neurological pathways, potentially leading to changes in cognition, memory, and other neurological functions .

Pharmacokinetics

Like many other piperidine derivatives, it is likely to have good bioavailability and distribution throughout the body

Result of Action

The molecular and cellular effects of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate’s action are largely dependent on its inhibition of cholinesterase receptors . This can lead to changes in nerve impulse transmission, potentially affecting various neurological functions .

Action Environment

The action, efficacy, and stability of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate can be influenced by various environmental factors. For example, the compound undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . This suggests that the compound’s action can be influenced by the pH of its environment .

Eigenschaften

IUPAC Name |

benzyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-9-12-6-7-15-8-13(12)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,15,17H,6-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYMKVLQPLGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

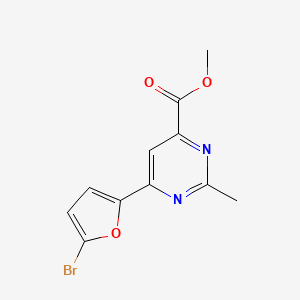

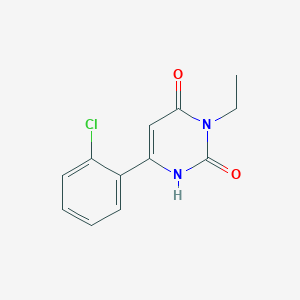

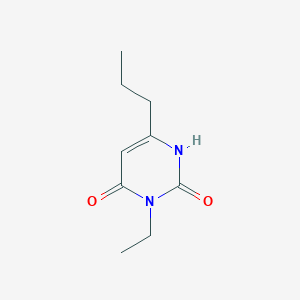

![3-Methyl-6-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484335.png)

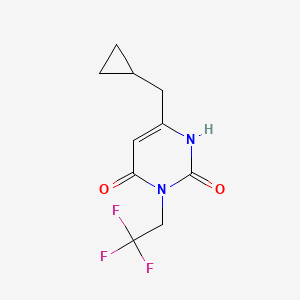

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484338.png)